5-(1H-pyrazol-3-yl)-1H-indazol-3-amine
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Overview
Description
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyrazole and indazole rings. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine typically involves the formation of the pyrazole and indazole rings followed by their coupling. One common method is the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The indazole ring can be synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the two rings under specific conditions, often using catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-3-yl)-1H-indazole
- 5-(1H-pyrazol-3-yl)-1H-tetrazole
- 3-(1H-pyrazol-3-yl)-1H-pyrrole
Uniqueness
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrazole and indazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-10-7-5-6(8-3-4-12-13-8)1-2-9(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15) |
InChI Key |
IGZUVSXJCYZCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NN3)C(=NN2)N |
Origin of Product |
United States |
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